Product packaging for 2-(4-Methylphenyl)indolizine(Cat. No.:CAS No. 7496-81-3)

2-(4-Methylphenyl)indolizine

Cat. No.: B1620238
CAS No.: 7496-81-3
M. Wt: 207.27 g/mol
InChI Key: DCLHWYSXBSMRRM-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)indolizine is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N B1620238 2-(4-Methylphenyl)indolizine CAS No. 7496-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7496-81-3

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2-(4-methylphenyl)indolizine

InChI

InChI=1S/C15H13N/c1-12-5-7-13(8-6-12)14-10-15-4-2-3-9-16(15)11-14/h2-11H,1H3

InChI Key

DCLHWYSXBSMRRM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2

Other CAS No.

7496-81-3

Origin of Product

United States

Foundational Aspects of Indolizine Chemistry in Academic Research

Historical Context of Indolizine (B1195054) Synthesis and Discovery

The history of the indolizine ring system dates back to 1890, when the Italian chemist Angeli first reported a related structure. jbclinpharm.orgcore.ac.uk Angeli proposed the name "pyrindole" for the parent base. jbclinpharm.orgcore.ac.uk However, the first definitive synthesis of the parent compound, indolizine, was accomplished by Scholtz in 1912. jbclinpharm.orgcore.ac.uk Scholtz initially named his synthesized compound "pyrrocoline". jbclinpharm.org His synthesis involved the treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. jbclinpharm.orgcore.ac.uk The structure of the resulting compound was later confirmed by the work of Diels and Alder. jbclinpharm.org Over time, the name indolizine became the accepted nomenclature for this heterocyclic system. jbclinpharm.org Early methods for synthesizing indolizines, such as the Scholtz and Tschitschibabin reactions, laid the groundwork for more advanced synthetic strategies developed over the subsequent decades. jbclinpharm.orgresearchgate.netnih.gov

Structural Characteristics of Indolizine Systems

The indolizine framework possesses distinct structural features that are central to its chemical behavior and reactivity. It is recognized as a structural and chemical isomer of indole. derpharmachemica.comijettjournal.org

Indolizine is a bicyclic aromatic heterocycle composed of a five-membered pyrrole (B145914) ring fused to a six-membered pyridine (B92270) ring. nih.govijettjournal.orgchemicalbook.comresearchgate.net This fusion occurs in such a way that the nitrogen atom is common to both rings, forming a bridgehead. derpharmachemica.comchemicalbook.com This arrangement distinguishes it from its isomer, indole, where the nitrogen atom is not at a ring junction. The structure is also described as pyrrolo[1,2-a]pyridine. chemicalbook.comtandfonline.com

A defining characteristic of the indolizine system is the presence of a bridgehead nitrogen atom. derpharmachemica.comchemicalbook.com This nitrogen atom is part of both the five-membered and six-membered rings and does not bear a hydrogen atom. rsc.orgrsc.orgpublish.csiro.au The lone pair of electrons on this nitrogen atom is significantly delocalized across the bicyclic system, which is a key contributor to the molecule's aromaticity and electronic properties. publish.csiro.au This feature influences the molecule's reactivity, polarity, and potential as a ligand in coordination chemistry. chim.it

Indolizine is an aromatic compound that conforms to Hückel's rule. derpharmachemica.comijettjournal.org It is considered a 10-π electron system, which makes it isoelectronic with other aromatic compounds like naphthalene (B1677914) and its isomer, indole. derpharmachemica.comijettjournal.org The π-electrons are delocalized over the entire bicyclic framework, which imparts significant aromatic stability. publish.csiro.au This delocalization results in a planar structure and influences its reactivity, particularly its propensity to undergo electrophilic substitution reactions. chim.it The electron-rich nature of the pyrrole portion of the molecule makes positions C-1 and C-3 particularly susceptible to electrophilic attack. bohrium.com

Role of Indolizines in Organic Synthesis

The unique structural and electronic properties of indolizines make them valuable intermediates and scaffolds in the field of organic synthesis.

Indolizines serve as versatile molecular building blocks for the construction of more complex chemical structures. bohrium.comacs.org Their framework is a key component in numerous natural products, particularly indolizidine alkaloids, which often feature a partially or fully reduced indolizine core. rsc.orgresearchgate.net Synthetic chemists utilize the indolizine ring as a starting point for creating a diverse array of functionalized molecules. bohrium.commdpi.com The ability to introduce various substituents onto the indolizine core allows for the synthesis of compounds with tailored properties for applications in medicinal chemistry and materials science. acs.orgresearchgate.netmdpi.com

Research Findings on 2-(4-Methylphenyl)indolizine

The compound this compound is a specific derivative of the parent indolizine structure, where a 4-methylphenyl (p-tolyl) group is attached at the 2-position of the indolizine ring.

A common synthetic route to produce 2-arylindolizines involves the Chichibabin reaction, where a mixture of a 2-alkylpyridine (like 2-methylpyridine) and a substituted phenacyl bromide (in this case, 2-bromo-1-(p-tolyl)ethan-1-one) are refluxed, often in a solvent like ethanol. informahealthcare.com The intermediate salt is then treated with a base, such as sodium bicarbonate, to induce cyclization and form the final indolizine product. informahealthcare.com In one reported synthesis, this method yielded this compound as a green solid with a 70% yield. informahealthcare.com

Computational studies have been conducted to explore the potential biological interactions of this compound. One such in-silico study investigated its interaction with the RET (Rearranged during Transfection) gene, which is implicated in non-small cell lung cancer. The study reported a favorable docking score, suggesting potential binding affinity, with interactions primarily driven by alkyl and pi-stacking forces. researchgate.net Another computational analysis using SwissADME predicted its pharmacokinetic properties. researchgate.net

Properties of this compound

The following table summarizes some of the known physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 7496-81-3 nih.gov
Molecular Formula C₁₅H₁₃N nih.gov
Molecular Weight 207.27 g/mol nih.gov
Appearance Green solid informahealthcare.com
Melting Point 195–200 °C informahealthcare.com
¹H NMR (400 MHz, DMSO) δ 8.205–8.209 (d, 1H), 8.183–8.192 (d, 1H), 7.94 (s, 1H), 7.76-7.77 (m, Ar-H), 2.30 (s, 3H, CH₃) informahealthcare.com
FTIR (KBr, cm⁻¹) 3016.12 (Aromatic C-H stretch), 2938.36 (Aliphatic C-H stretch), 1326.12 (C-N stretch) informahealthcare.com

Mechanistic Investigations of Indolizine Reactions

Elucidation of Reaction Mechanisms

The reactivity of the indolizine (B1195054) ring, a 10π-electron aromatic system, is characterized by its π-excessive nature, making it susceptible to various electrophilic and cycloaddition reactions. The elucidation of the mechanisms of these reactions has been a subject of theoretical and experimental studies, revealing the nuanced electronic behavior of this heterocyclic scaffold.

The [8π+2π] cycloaddition of indolizines with various dienophiles is a key reaction for the synthesis of more complex nitrogen-containing heterocycles. Theoretical calculations, including ab initio and semiempirical methods, have suggested the possibility of multiple mechanistic pathways for these cycloadditions. The preferred mechanism is often dependent on the electronic nature of both the indolizine and the reacting alkene. mdpi.com

One of the proposed stepwise mechanisms for the dipolar cycloaddition of indolizines involves an initial electrophilic addition followed by a ring closure. This pathway is particularly relevant when the indolizine reacts with an electron-deficient alkene. The π-excessive nature of the indolizine ring allows it to act as a nucleophile, attacking the electrophilic alkene. This initial attack, typically at the C-3 position of the indolizine, which possesses the highest electron density, leads to the formation of a zwitterionic intermediate. mdpi.com

This intermediate then undergoes an intramolecular nucleophilic attack, where the anionic center of the former alkene attacks an electron-deficient position on the indolizine ring, leading to the final cyclized product. This stepwise process is distinct from a concerted cycloaddition and is favored in reactions with highly polarized dienophiles. mdpi.com

A theoretically proposed alternative to the common electrophilic addition pathway is the "inverse" dipolar cycloaddition. This mechanism is considered in scenarios where the indolizine ring is substituted with electron-withdrawing groups, making it more electron-deficient, and the alkene possesses electron-donating substituents. In this case, the reaction is initiated by a nucleophilic attack from the electron-rich alkene onto the electron-poor indolizine ring. mdpi.com

This initial nucleophilic addition would generate a zwitterionic intermediate, which then undergoes an intramolecular electrophilic ring closure to form the cycloadduct. While this "inverse" pathway is theoretically plausible, its experimental realization is less common and is highly dependent on the specific electronic properties of the reacting partners. For instance, it has been predicted for the reaction of a 6-nitroindolizine with an aminoethylene. mdpi.com

Cycloaddition Pathway Initiating Step Indolizine Character Alkene Character Intermediate
Electrophilic Addition-Ring ClosureElectrophilic attack by alkeneNucleophilic (π-excessive)Electrophilic (electron-deficient)Zwitterion
"Inverse" CycloadditionNucleophilic attack by alkeneElectrophilic (electron-deficient)Nucleophilic (electron-rich)Zwitterion

The reaction of indolizines with molecular oxygen, particularly under photochemical conditions, leads to a variety of oxidation products. The mechanisms of these photooxygenation reactions have been investigated to understand the role of reactive oxygen species and the influence of the indolizine substitution pattern and solvent on the reaction outcome.

Photooxygenation of substituted indolizines can proceed via a singlet oxygen mechanism. In these reactions, a photosensitizer, which can sometimes be the indolizine itself, absorbs light and transfers energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). This singlet oxygen then reacts with the electron-rich indolizine. The reaction is often initiated by the electrophilic attack of singlet oxygen on the indolizine ring. nih.gov

The participation of singlet oxygen in these reactions can be confirmed through quenching experiments. For example, the addition of a known singlet oxygen quencher, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can suppress the photooxygenation reaction, providing evidence for the involvement of ¹O₂. nih.gov The efficiency of the reaction and whether it is self-sensitized or requires an external sensitizer (B1316253) like rose bengal or methylene (B1212753) blue depends on the substituents present on the indolizine ring. nih.gov

Following the initial interaction with singlet oxygen, the reaction of indolizines is proposed to proceed through the formation of a peroxidic zwitterionic intermediate. The formation of this intermediate is a common feature in the photooxygenation of electron-rich heterocyclic compounds. In the case of indolizines, a 1,6-zwitterion is suggested to be formed. nih.gov

The fate of this peroxidic zwitterion is highly dependent on the solvent used for the reaction. In a nucleophilic solvent such as methanol, the zwitterion can be trapped by the solvent. This trapping can lead to the cleavage of the C3-N bond in the indolizine core and subsequent ring opening of the pyrrole (B145914) moiety. This pathway results in the formation of propenoic acid methyl ester derivatives. In contrast, in a non-nucleophilic solvent like acetonitrile, the zwitterionic intermediate may rearrange to form a dioxetane, which can then decompose to yield different oxidation products. nih.gov

Reaction Condition Intermediate Solvent Effect (Methanol) Solvent Effect (Acetonitrile)
PhotooxygenationPeroxidic ZwitterionTrapping of the zwitterion by methanol, leading to C3-N bond cleavage and pyrrole ring opening.Rearrangement to a dioxetane intermediate, followed by decomposition.

Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of indolizines, offering high efficiency and selectivity. rsc.org These catalysts, including palladium, copper, gold, and rhodium, operate through various fundamental organometallic transformations. ijettjournal.org

The oxidative addition and reductive elimination catalytic cycle is central to many cross-coupling reactions used to functionalize pre-formed indolizine rings or to construct the ring itself. A prime example is the palladium-catalyzed synthesis of substituted indolizines.

Oxidative Addition : The catalytic cycle typically begins with the oxidative addition of an organohalide (e.g., a halo-indolizine or an aryl halide) to a low-valent metal center, such as Pd(0). In this step, the metal inserts into the carbon-halogen bond, increasing its oxidation state by two (e.g., Pd(0) to Pd(II)) and its coordination number. libretexts.orgresearchgate.net

Transmetalation (if applicable) : In cross-coupling reactions like Suzuki or Stille coupling, a second organic fragment is introduced via a transmetalation step from an organometallic reagent (e.g., an organoboron or organotin compound).

Reductive Elimination : The final step is reductive elimination, where the two organic ligands on the metal center couple to form a new carbon-carbon bond, and the metal catalyst is regenerated in its original low-valent state. libretexts.orglibretexts.org This step is the reverse of oxidative addition and is favored for metals in higher oxidation states. libretexts.org

An efficient synthesis of indolizine derivatives from propargylic pyridines and aroyl chlorides has been developed, where the key step is the oxidative addition of the aroyl chloride to a Pd(0) complex, initiating a 5-endo-dig cyclization. researchgate.net

Table 1: Key Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle for Indolizine Functionalization

StepDescriptionChange in Metal Center
Oxidative Addition A substrate (e.g., Indolizine-X) adds to the metal catalyst (e.g., Pd(0)).Oxidation state increases by +2. Coordination number increases.
Transmetalation An organometallic reagent (R-M') transfers its organic group (R) to the catalyst.Ligands are exchanged. Oxidation state is unchanged.
Reductive Elimination The two organic groups (Indolizine and R) couple and are eliminated from the metal.Oxidation state decreases by -2. Catalyst is regenerated.

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing indolizines, avoiding the need for pre-functionalized starting materials. researchgate.net These reactions typically involve a transition metal catalyst (often palladium, rhodium, or ruthenium) that can cleave a C-H bond and replace the hydrogen with a new functional group. researchgate.net

The mechanism often proceeds via one of several pathways, such as:

Concerted Metalation-Deprotonation (CMD) : A basic ligand on the metal center assists in removing the proton as the metal coordinates to the C-H bond.

Oxidative Addition : The metal directly inserts into the C-H bond, a pathway more common for electron-rich metal centers.

Directed Metalation : A directing group on the indolizine substrate coordinates to the metal center first, positioning it in close proximity to a specific C-H bond (e.g., at the C1 or C5 position) to facilitate selective activation. researchgate.net

Once the C-H bond is activated and a carbon-metal bond is formed, the resulting metallacyclic intermediate can react with various electrophiles or coupling partners before the catalyst is regenerated. This approach allows for the regioselective introduction of aryl, alkyl, and other groups onto the indolizine skeleton. researchgate.net

Radical Reaction Pathways in Indolizine Formation

Radical-induced synthetic approaches are gaining attention for constructing the indolizine ring due to their high efficiency and unique reactivity under mild conditions. researchgate.net These pathways involve radical intermediates that undergo cyclization to form the bicyclic indolizine core.

A common strategy involves the generation of a radical on a side chain attached to the C2 position of a pyridine (B92270) ring. For example, a vinyl radical can be generated from a vinyl halide or a related precursor. This radical can then attack the nitrogen atom of the pyridine ring or an adjacent carbon on the ring, followed by a series of steps to form the five-membered pyrrole ring. Another approach involves a radical cascade cyclization/aromatization reaction, for example, using B₂pin₂ to mediate the reaction between an enaminone and pyridine under metal-free conditions to yield functionalized indolizines. organic-chemistry.org These radical processes offer advantages in constructing complex indolizine derivatives with high atom economy. researchgate.net

Michael-Type Addition and Subsequent Cyclization

The Michael-type addition is a fundamental bond-forming reaction that plays a key role in many indolizine syntheses. This pathway typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or a similar electron-deficient alkene.

In the context of indolizine synthesis, a common strategy involves the reaction of a C,N-dinucleophile, such as a 2-pyridylacetate (B8455688) derivative, with a Michael acceptor. nih.gov The mechanism proceeds as follows:

Michael Addition : The carbanion generated from the 2-pyridylacetate (often by deprotonation with a base) acts as the nucleophile and adds to the β-carbon of the α,β-unsaturated system. This creates a new carbon-carbon bond and forms an enolate intermediate. nih.govnih.gov

Intramolecular Cyclization : The intermediate then undergoes an intramolecular nucleophilic attack. Often, this involves the nitrogen of the pyridine ring attacking an electrophilic center in the newly attached side chain (e.g., a carbon bearing a leaving group), which results in the formation of the five-membered ring.

Aromatization : The final step is typically an elimination or oxidation event that leads to the formation of the fully aromatic indolizine ring system. nih.gov

This domino reaction sequence, combining a Michael addition with an intramolecular cyclization and subsequent aromatization, provides a highly efficient, metal-free route to a wide range of functionalized indolizines. nih.gov

Advanced Spectroscopic Characterization of Indolizine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the elucidation of the molecular structure of 2-(4-Methylphenyl)indolizine. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of the proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the protons in the molecule. The signals corresponding to the protons of the indolizine (B1195054) core and the 4-methylphenyl substituent are observed at characteristic chemical shifts.

The protons of the pyridine (B92270) ring of the indolizine system typically resonate in the aromatic region of the spectrum. The proton at position 5 (H-5) is generally the most deshielded due to the influence of the adjacent nitrogen atom and appears at the lowest field. The other protons of the six-membered ring (H-6, H-7, and H-8) exhibit complex splitting patterns resulting from spin-spin coupling with their neighbors. The protons of the five-membered ring (H-1 and H-3) also appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the 4-methylphenyl substituent at the C-2 position.

The protons of the 4-methylphenyl group give rise to distinct signals. The two aromatic protons ortho to the indolizine ring and the two protons meta to it often appear as two distinct doublets, characteristic of a para-substituted benzene ring. The methyl group protons typically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)
H-1Data not available
H-3Data not available
H-5Data not available
H-6Data not available
H-7Data not available
H-8Data not available
H-2', H-6'Data not available
H-3', H-5'Data not available
4'-CH₃Data not available

Detailed experimental data for the chemical shifts and coupling constants are essential for a precise assignment and are typically reported in specialized research articles.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and electronic environment.

The carbon atoms of the indolizine core resonate over a wide range. The bridgehead carbon atoms (C-8a and C-4a) and the carbon atom bearing the nitrogen (C-9) have characteristic chemical shifts. The carbon atom at position 2 (C-2), directly attached to the 4-methylphenyl group, is also readily identifiable. The remaining carbon atoms of the indolizine rings (C-1, C-3, C-5, C-6, C-7, and C-8) can be assigned based on their chemical shifts and through correlation with the attached protons using 2D NMR techniques.

The carbon atoms of the 4-methylphenyl substituent also exhibit predictable signals. The ipso-carbon (C-1'), attached to the indolizine ring, and the carbon bearing the methyl group (C-4') can be distinguished from the other aromatic carbons (C-2', C-3', C-5', and C-6'). The methyl carbon (4'-CH₃) typically appears at a high field in the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1Data not available
C-2Data not available
C-3Data not available
C-5Data not available
C-6Data not available
C-7Data not available
C-8Data not available
C-8aData not available
C-1'Data not available
C-2', C-6'Data not available
C-3', C-5'Data not available
C-4'Data not available
4'-CH₃Data not available

Precise chemical shift values are dependent on the solvent and experimental conditions and are crucial for definitive structural assignment.

Advanced 2D NMR Techniques (e.g., COSY, HETCOR) for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR), are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

A COSY experiment reveals correlations between protons that are spin-spin coupled. Cross-peaks in the COSY spectrum connect the signals of adjacent protons, allowing for the tracing of the proton connectivity within the indolizine and 4-methylphenyl moieties. For instance, the correlation between H-5 and H-6, H-6 and H-7, and H-7 and H-8 can be established, confirming their positions in the six-membered ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, and C-N bonds within the molecule.

The aromatic C-H stretching vibrations of both the indolizine and the phenyl rings are typically observed in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl group appears in the 2950-2850 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the indolizine system also contribute to the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (CH₃)2950 - 2850
Aromatic C=C Stretch1600 - 1450
C-N StretchData not available in fingerprint region

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation of the molecular ion upon electron impact or other ionization methods can provide valuable structural information. Common fragmentation pathways for indolizine derivatives may involve the cleavage of the substituent group or the rupture of the heterocyclic rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound, with a chemical formula of C₁₅H₁₃N, the calculated exact mass can be compared to the experimentally measured value to confirm its elemental composition with a high degree of confidence.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₃N
Molecular Weight (Nominal)207 g/mol
Exact Mass (Calculated)Data not available
Molecular Ion (m/z)Data not available

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance in solution. This absorption corresponds to electronic transitions within the molecule, specifically the promotion of electrons from a ground electronic state to a higher energy excited state. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic structure of the molecule, particularly the presence of conjugated π-systems.

Indolizine and its derivatives, including this compound, are aromatic heterocyclic compounds characterized by a delocalized π-electron system. This extended conjugation results in characteristic UV-Vis absorption bands. Generally, as the extent of conjugation in a molecule increases, the energy required for electronic transitions decreases, leading to absorption at longer wavelengths (a bathochromic or red shift).

For this compound, the UV-Vis spectrum is expected to exhibit multiple absorption bands. The indolizine core itself gives rise to characteristic absorptions. The introduction of the 4-methylphenyl substituent at the 2-position further extends the conjugated system, which can influence the position and intensity of these absorption maxima. The electronic properties of substituents on the phenyl ring can fine-tune the spectral properties of the molecule. olemiss.edu

While specific experimental UV-Vis data for this compound is not detailed in the provided search results, studies on similar indolizine derivatives provide insight into their expected spectral behavior. For instance, modifications to the indolizine donor units in certain dyes can cause a bathochromic shift in both absorption and emission spectra. olemiss.edu This shift is attributed to an increase in the electron density of the indolizine donor subunit. olemiss.edu Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and simulate the UV-Vis spectrum of a molecule, often showing good agreement with experimental data. scielo.org.za

The table below presents a hypothetical representation of UV-Vis absorption data for this compound based on general knowledge of similar aromatic compounds.

Wavelength (λmax, nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
~250-280Highπ → π
~320-360Moderate to Highπ → π
~380-420Low to Moderaten → π*

Note: This table is illustrative and based on the expected behavior of conjugated aromatic systems. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Elucidation

For this compound, obtaining a suitable single crystal is the first and often most challenging step. nih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer, and X-ray data is collected. The diffraction pattern is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. scielo.org.za

In the synthesis of substituted indolizines, the possibility of forming different isomers exists. X-ray crystallography provides an unambiguous method to determine the exact regiochemistry and stereochemistry of the final product. For instance, in reactions where a substituent could potentially add to different positions on the indolizine ring, single-crystal X-ray analysis can definitively identify the correct constitutional isomer. Many synthetic routes to indolizines are designed to be highly regioselective, and crystallography serves as the ultimate proof of this selectivity. organic-chemistry.org

While this compound itself is achiral, for derivatives that do contain stereocenters, X-ray crystallography can establish the relative and absolute stereochemistry. This is particularly important in the synthesis of chiral indolizidine alkaloids, where biological activity is often highly dependent on the stereochemical configuration.

The high-resolution structural data from X-ray crystallography allows for a detailed analysis of the bonding within the this compound molecule. The degree of bond length alternation within the aromatic rings can provide insights into the extent of π-electron delocalization and the aromatic character of the system. In an ideal aromatic system, all carbon-carbon bonds would have lengths intermediate between those of a single and a double bond. Deviations from this can indicate a more localized or distorted electronic structure. researchgate.net

The table below summarizes key structural parameters that can be obtained from an X-ray crystallographic analysis of this compound.

Structural Parameter Description Significance
Bond LengthsThe distances between the nuclei of bonded atoms.Provides information on bond order and electron delocalization.
Bond AnglesThe angles formed by three contiguous bonded atoms.Defines the local geometry around each atom.
Torsion AnglesThe dihedral angles between planes defined by four bonded atoms.Describes the conformation of the molecule, including the relative orientation of the phenyl and indolizine rings.
Unit Cell DimensionsThe lengths of the sides and the angles between the axes of the unit cell.Defines the basic repeating unit of the crystal lattice.
Space GroupThe set of symmetry operations that describe the arrangement of molecules in the crystal.Characterizes the overall symmetry of the crystal structure.

Computational and Theoretical Approaches in Indolizine Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of indolizine (B1195054) derivatives. These methods allow for the detailed analysis of molecular orbitals and the prediction of electronic transitions, which are fundamental to understanding the photophysical characteristics of these compounds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. nih.govnih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. researchgate.netedu.krd

Theoretical studies on the parent indolizine core using DFT calculations have established its fundamental electronic parameters. These calculations reveal that indolizine is a stable aromatic system, which is supported by its relatively large HOMO-LUMO gap. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for the Parent Indolizine Molecule. researchgate.net
ParameterCalculated Value (eV)Description
EHOMO-5.34Energy of the Highest Occupied Molecular Orbital
ELUMO-1.04Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.30Energy difference between HOMO and LUMO
Chemical Potential (µ)-3.19Negative of electronegativity; indicates stability
Chemical Hardness (η)2.15Resistance to change in electron distribution

The introduction of a 4-methylphenyl group at the C2 position of the indolizine core extends the π-conjugated system. This extension is expected to raise the energy of the HOMO and lower the energy of the LUMO, consequently reducing the HOMO-LUMO gap compared to the unsubstituted indolizine. This modification generally leads to a bathochromic (red) shift in the absorption and emission spectra.

Prediction of Electronic Transition Energies and Oscillator Strengths

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. nih.govrsc.org This approach calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (f), which represent the probability of a given transition occurring. researchgate.net

For 2-arylindolizine derivatives, TD-DFT calculations can accurately predict the primary absorption bands, which typically arise from π-π* transitions. The main electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO. sci-hub.senih.gov The calculated absorption maxima (λmax) can then be directly compared with experimental data to validate the computational model.

Correlation of Computational Predictions with Experimental Photophysical Data

A strong correlation between computational predictions and experimental data is crucial for validating the theoretical models used. For fluorescent molecules like 2-arylindolizines, this involves comparing calculated parameters, such as the HOMO-LUMO gap and TD-DFT transition energies, with experimentally measured UV-visible absorption and fluorescence emission spectra. sci-hub.senih.gov

Studies on closely related 1,2-diphenylindolizine (B8516138) derivatives demonstrate this correlation effectively. The calculated band gaps are consistent with the observed absorption and emission wavelengths, confirming that these compounds are suitable blue-emitting materials. nih.gov The experimental data show absorption maxima in the range of 378-396 nm and emission maxima around 450 nm, which aligns with the computationally predicted electronic properties. sci-hub.senih.gov

Table 2: Comparison of Experimental Photophysical Data and Calculated Band Gaps for 1,2-Diphenylindolizine Derivatives. nih.gov
CompoundAbsorption λmax (nm)Emission λmax (nm)Calculated Band Gap (eV)
1,2-diphenylindolizine3784483.4
Derivative 13964523.1
Derivative 23884513.2

The close agreement between the calculated band gaps and the spectral data validates the use of DFT and TD-DFT methods for predicting the optoelectronic properties of this class of compounds. nih.gov

Molecular Docking Studies of Indolizine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is essential in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

Prediction of Ligand-Protein Binding Affinity and Interactions

Molecular docking simulations can predict the binding affinity, often expressed as a binding energy in kcal/mol, which estimates the strength of the ligand-receptor interaction. A more negative binding energy typically indicates a more stable and favorable interaction. nih.govresearchgate.net

In a study of 2-phenylindolizine (B189232) acetamide (B32628) derivatives, molecular docking was used to investigate their potential as antibacterial agents by targeting the Topoisomerase-IV enzyme from S. pneumoniae. The simulations predicted favorable binding energies for several derivatives, suggesting they could form stable complexes with the enzyme's active site. nih.govresearchgate.net

Table 3: Predicted Binding Energies of 2-Phenylindolizine Acetamide Derivatives with Topoisomerase-IV. researchgate.net
CompoundBinding Energy (kcal/mol)
Derivative 7a-6.48
Derivative 7c-6.05
Derivative 7f-6.95
Derivative 7g-7.08

These predicted affinities provide a quantitative measure to rank and prioritize compounds for further experimental testing. nih.govresearchgate.net

Elucidation of Molecular Binding Modes

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues in the protein's active site and characterizing the types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net

For the 2-phenylindolizine acetamide derivatives docked into the Topoisomerase-IV active site, the simulations revealed specific hydrogen bonding patterns crucial for binding. Key interactions were observed with amino acid residues such as Asp83, His74, His76, and Ser80. nih.govresearchgate.net The elucidation of these binding modes is critical for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

Table 4: Key Hydrogen Bond Interactions of 2-Phenylindolizine Derivatives with Topoisomerase-IV Residues. nih.govresearchgate.net
CompoundInteracting Amino AcidBond Length (Å)
Derivative 7aAsp832.23
His761.71
Derivative 7cHis742.05
His761.71
Ser801.05
Derivative 7fAsp832.08
Derivative 7gHis741.65
His762.18
Ser802.18

These detailed interaction maps allow researchers to understand the molecular basis of the compounds' activity and to propose specific chemical modifications to enhance binding affinity and efficacy. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By simulating the interactions within a biological system, such as a compound bound to a protein, MD can provide a detailed view of the dynamic behavior and stability of the complex.

To assess the stability of a ligand like an indolizine derivative within the binding pocket of a protein, two common metrics derived from MD simulations are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). mdpi.comnih.gov

Root Mean Square Deviation (RMSD) measures the average distance between the atoms of a molecule (or part of a molecule) over a period of time, relative to a reference structure. In protein-ligand simulations, a stable RMSD value for the ligand suggests that it remains in a consistent binding pose without significant movement away from its initial docked position. nih.gov A low and steady RMSD value over the simulation time is indicative of a stable protein-ligand complex. mdpi.comnih.gov Conversely, large fluctuations or a continuously increasing RMSD can indicate instability and potential dissociation of the ligand from the protein. nih.gov

Root Mean Square Fluctuation (RMSF) is calculated for individual atoms or residues within the protein. It measures the fluctuation of each residue around its average position during the simulation. researchgate.netmdanalysis.org High RMSF values indicate regions of the protein that are highly flexible, such as loops, while low values correspond to more rigid areas, like alpha-helices or beta-sheets. mdpi.com Analyzing the RMSF of the protein's active site residues when bound to a ligand can reveal how the ligand affects the protein's local dynamics. A decrease in RMSF in certain areas upon ligand binding can suggest a stabilization of that region. mdpi.com

The following table illustrates hypothetical RMSD data from an MD simulation, showing how the stability of a protein-ligand complex might be evaluated.

Simulation Time (ns)Ligand RMSD (Å)Interpretation
00.0Reference starting position.
101.2Initial equilibration; ligand settles into binding pocket.
201.4Stable binding.
301.3Continued stable interaction with the protein.
401.5Minor fluctuation, still indicating a stable complex.
501.4System remains in equilibrium, suggesting a stable pose.

Prediction of Spectroscopic Signatures and Spectra

Computational chemistry offers methods to predict the spectroscopic properties of molecules like 2-(4-Methylphenyl)indolizine with a high degree of accuracy. Techniques based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed for this purpose. nih.govmdpi.com These calculations can predict various spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR), which can be used to interpret and support experimental findings. mdpi.com

For instance, DFT calculations can compute the vibrational frequencies of a molecule, which directly correspond to the peaks observed in an IR or Raman spectrum. mdpi.com By simulating these spectra, researchers can assign specific vibrational modes to observed experimental bands, such as C-H stretching, C=C bending, or modes involving the entire heterocyclic ring system. Similarly, NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated to help elucidate the molecular structure. mdpi.com

TD-DFT calculations are used to investigate the electronic excited states of molecules, allowing for the prediction of UV-visible absorption spectra. nih.gov This is particularly useful in the design of fluorescent molecules, where the absorption and emission wavelengths are critical properties. nih.govacs.org

The table below shows a hypothetical comparison of computationally predicted and experimentally observed vibrational frequencies for a molecule, demonstrating the utility of this approach.

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
Aromatic C-H Stretch30503045
Methyl C-H Stretch29202918
C=C Ring Stretch16151610
C-N Ring Stretch13501344
Phenyl Ring Bend780775

Rational Design of Indolizine Scaffolds using Computational Tools

Computational tools are central to the rational design of new molecules based on existing scaffolds like indolizine. openmedicinalchemistryjournal.com This process involves using molecular modeling to predict how structural modifications will affect a molecule's properties and biological activity, thereby guiding synthetic efforts toward the most promising candidates. nih.govijper.org

The process often begins with a known molecular scaffold, such as an indolizine derivative. Computational techniques like quantum mechanical calculations, molecular docking, and virtual screening are then used to explore how different substituents at various positions on the indolizine ring would alter its interaction with a biological target or change its photophysical properties. nih.govacs.org For example, in designing new enzyme inhibitors, molecular docking can be used to predict the binding affinity and orientation of a series of virtual indolizine analogues within the enzyme's active site. ijper.org This allows researchers to prioritize compounds with the most favorable predicted interactions for synthesis and experimental testing.

Photophysical Properties and Their Modulation in Indolizine Systems

Fluorescence Characteristics

The fluorescence of indolizine-based systems is characterized by its sensitivity to the electronic nature of substituents and the surrounding environment. This sensitivity is the key to modulating their emission wavelengths, quantum yields, and other photophysical behaviors.

A significant feature of indolizine (B1195054) fluorophores is the ability to tune their emission wavelengths across the visible spectrum, from blue to red-orange. nih.gov This tunability is typically achieved by introducing electron-donating and electron-withdrawing groups at different positions on the indolizine core, creating a "push-pull" electronic system. nih.gov

For instance, attaching an electron-donating group, such as an N,N-dimethylamino group, to an aryl ring at the C-3 position and an electron-withdrawing group, like an acetyl or aldehyde group, at the C-7 position can induce a red shift in the emission wavelength. nih.gov This effect is based on an intramolecular charge transfer (ICT) process, where excitation leads to a transfer of electron density from the donor to the acceptor. nih.gov By systematically varying the strength of these donor and acceptor groups, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled, resulting in a wide color range. nih.gov

Research has demonstrated that this approach can yield a broad emission range, for example, from blue (462 nm) to orange-red (580 nm). nih.gov Similarly, another compact indolizine-based system has been developed with solid-state emissions tunable from cyan (496 nm) to deep red (669 nm). acs.orgnih.gov This highlights the versatility of the indolizine scaffold in creating a palette of fluorescent colors. nih.gov

Indolizine System TypeEmission ColorWavelength Range (nm)
3,7-Disubstituted IndolizinesBlue to Orange-Red462–580 nih.gov
Seoul-Fluor DerivativesVisible Range420–613 nih.gov
Aryl BorindolizinesCyan-Green488–519 chemrxiv.org
Indolizine-based AIEgensCyan to Deep Red497–669 acs.org

The fluorescence quantum yield (Φfl), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent molecules. In indolizine systems, the quantum yield can be significantly influenced by the molecular structure and the solvent environment.

For some indolizine derivatives, such as 2-oxo-pyrano[2,3-b]indolizines, high fluorescence quantum yields, reaching up to 0.92, have been reported. rsc.org The robust quantum yields in these systems are attributed to the significant overlap of the HOMO and LUMO within the core heterocyclic structure. rsc.org However, the quantum yield is not always independent of the environment. For certain derivatives, the efficiency of fluorescence can decrease in specific solvents due to preferred non-emissive decay pathways. rsc.orgresearchgate.net The strategic introduction of different functional groups allows for the fine-tuning of these quantum yields. rsc.org

Compound ClassSolventQuantum Yield (Φfl)
2-oxopyrano[3,2-b]indolizine derivative (2g)DCM0.92 rsc.org
2-oxopyrano[2,3-b]indolizine derivative (2f)Not Specified0.33 rsc.org
2-oxopyrano[2,3-b]indolizine derivative (6a)Not Specified0.44 rsc.org

Indolizine derivatives often exhibit solvatochromism, which is the change in the color of their absorption or emission spectra with a change in solvent polarity. This property arises from the alteration of the molecule's dipole moment upon electronic excitation, which is stabilized to different extents by solvents of varying polarities.

Specifically, in push-pull systems, the excited state is often more polar than the ground state due to the ICT process. nih.gov Polar solvents will stabilize this polar excited state more effectively than nonpolar solvents, leading to a lowering of the excited state energy and a red shift (bathochromic shift) in the fluorescence emission. researchgate.net This sensitivity to the local environment makes indolizine-based fluorophores promising candidates for use as sensors. For example, the emission of certain 3,7-disubstituted indolizines shows a clear red shift as the polarity of the solvent increases from diethyl ether to methanol. nih.govresearchgate.net This environmental sensitivity is a key principle behind the design of indolizine-based fluorescent probes that can report on changes in their local environment, such as pH. nih.gov

A common issue with many conventional fluorophores is aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the solid state or at high concentrations due to intermolecular interactions that favor non-radiative decay pathways. nih.gov In contrast, some indolizine derivatives have been engineered to exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). acs.orgnih.gov

AIE luminogens (AIEgens) are weakly emissive when molecularly dissolved but become highly fluorescent upon aggregation or in the solid state. acs.orgnih.gov This "turn-on" fluorescence is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. acs.org In solution, the free rotation of parts of the molecule, such as phenyl groups, provides a non-radiative pathway for the excited state to decay. acs.org In the aggregated or solid form, these rotations are physically hindered, which blocks this non-radiative channel and forces the molecule to decay via fluorescence, leading to enhanced emission. acs.org

Indolizine-based AIEgens have been developed with tunable solid-state emissions across the visible spectrum, from cyan to deep red. acs.org The molecular packing and intermolecular interactions in the solid state significantly influence the final emission color and efficiency. nih.gov

The concept of "turn-on" luminescence is central to the design of highly sensitive and selective fluorescent probes. rsc.org In these systems, the probe is initially in a non-fluorescent or weakly fluorescent "off" state and switches to a highly fluorescent "on" state in response to a specific analyte or environmental change.

Several mechanisms can be employed to achieve this effect in indolizine systems. One common strategy involves modulating the intramolecular charge transfer (ICT) process. For instance, a fluorophore might be designed to be non-fluorescent in a polar aqueous environment but becomes fluorescent in the nonpolar interior of lipid droplets within a cell. acs.org

Another powerful mechanism is photoinduced electron transfer (PeT). In a PeT-based sensor, a fluorophore is linked to a recognition unit that can quench fluorescence by transferring an electron to the excited fluorophore. Upon binding of the target analyte to the recognition unit, the PeT process is inhibited, restoring the fluorescence. acs.org

Furthermore, specific chemical reactions can trigger a turn-on response. An indolizine-based probe, CRL-1, was developed for the detection of sulfite (B76179). The probe itself is weakly fluorescent, but upon reaction with sulfite, it undergoes a chemical transformation that results in a strong fluorescence emission at 458 nm, providing a clear "turn-on" signal. rsc.org Similarly, the protonation and deprotonation of functional groups can control the ICT process, leading to changes in fluorescence intensity and wavelength, which has been utilized to create pH sensors. nih.gov

Absorption Properties

The absorption properties of indolizine derivatives are governed by their electronic structure. They typically display broad absorption bands in the UV-visible region, corresponding to π→π* electronic transitions. researchgate.net For many derivatives, the absorption range lies between 300 and 500 nm. researchgate.net

The position of the maximum absorption wavelength (λmax) and the molar absorptivity coefficient (ε) are influenced by the substituents on the indolizine ring. For example, creating push-pull systems by adding donor and acceptor groups not only affects the emission but also shifts the absorption to longer wavelengths (a bathochromic shift). The molar absorptivity coefficients are often in the order of 104 cm-1·M-1, indicating strong, allowed electronic transitions. researchgate.net

Compound ClassAbsorption Maxima (λmax) Range
General Indolizine Derivatives362–426 nm researchgate.net
1,2-diphenylindolizine (B8516138) derivatives~380-400 nm nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectra

Indolizine derivatives typically exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are attributed to π→π* electronic transitions within the conjugated aromatic system. For 2-arylindolizine derivatives, the absorption spectra are characterized by multiple bands. Specifically, 5-carbonylated 2-arylindolizines show maximum absorbance peaks in the range of 256–460 nm. researchgate.net More broadly, indolizine derivatives are known to have a wide absorption range from approximately 300 to 500 nm. researchgate.net The high molar absorptivity coefficients (ε), typically in the order of 10⁴ M⁻¹cm⁻¹, suggest that these are allowed transitions. researchgate.net

The general absorption spectrum for a substituted indolizine consists of three absorption bands. The position and intensity of these bands are sensitive to the solvent environment. For example, in a study of a new fluorescent indolizine, the solvent influenced which of the absorption peaks had the maximum intensity. researchgate.net

Table 1: General UV-Vis Absorption Data for 2-Arylindolizine Derivatives

Compound Class Absorption Maxima (λmax) Range Reference
5-Carbonylated 2-Arylindolizines 256–460 nm researchgate.net

Near-Infrared (NIR) and Shortwave Infrared (SWIR) Absorption Characteristics

While simple indolizines primarily absorb in the UV-Vis region, the indolizine nucleus serves as a powerful electron-donating moiety that can be incorporated into larger dye systems to achieve absorption and emission at longer wavelengths, including the near-infrared (NIR, 700–1000 nm) and shortwave infrared (SWIR, 1000–1700 nm) regions.

This capability has been demonstrated in indolizine-BODIPY (boron-dipyrromethene) dyes. By appending indolizine donors to a BODIPY scaffold, researchers have successfully created dyes with strong absorption and bright emission in the NIR region. These neutral dyes exhibit molecular brightness up to 6,800 M⁻¹cm⁻¹ with an emission maximum at 872 nm.

Furthermore, the photophysical properties of these indolizine-BODIPY dyes can be dramatically altered through protonation. The addition of an acid, such as trifluoroacetic acid, induces a significant bathochromic (red) shift in the absorption spectrum. This shift can be as large as 230 nm (from 797 nm to 1027 nm), pushing the absorption into the SWIR region. This process is reversible; the original NIR absorption can be restored by adding a base, making these systems switchable between NIR and SWIR absorption and emission. This acid-triggered switching is unique to the indolizine donor compared to other common donors like aniline.

Influence of Substituents on Photophysical Properties

The electronic and steric nature of substituents, as well as their position on the indolizine core or its appended groups, plays a crucial role in modulating the photophysical properties.

Effect of Electron-Donating and Electron-Withdrawing Groups

The indolizine ring system is inherently an excellent electron donor. mst.edumst.edu Its electron-donating strength surpasses that of common donors like triarylamines and diarylamines. mst.edu This property is fundamental to its use in donor-π-bridge-acceptor (D-π-A) dyes. The introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) allows for the fine-tuning of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby altering absorption and emission wavelengths.

Positional Effects of Substituents on Emission and Absorption

The specific placement of substituents on the indolizine scaffold has a profound impact on its photophysical behavior, arising from both electronic and steric effects.

For example, a study comparing indolizine-BODIPY dyes with a phenyl substituent at the 2-position of the indolizine core versus the 1-position found significant differences in their optical properties. The molar absorptivity of the 1-phenyl substituted indolizine was higher than that of the 2-phenyl substituted analogue. This was attributed to reduced steric hindrance in the 1-phenyl isomer.

In a broader context, the positional isomerization of rings within a chromophore can lead to distinct photophysical outcomes. A study on luminogens containing a pyridine (B92270) ring demonstrated that changing the linking position of the ring from meta to ortho and then to para resulted in a progressive bathochromic shift in both absorption and emission peaks due to enhanced intramolecular conjugation. nih.gov This highlights the principle that the connectivity and relative orientation of aromatic components dictate the extent of electronic communication and, consequently, the energy of electronic transitions. For 2-(4-Methylphenyl)indolizine, the para-position of the methyl group on the C2-phenyl ring influences the electronic properties differently than a methyl group at the ortho or meta position would.

Photochemical Stability and Degradation Pathways

The stability of fluorescent molecules upon exposure to light is a critical parameter for their practical application. While specific data on the photochemical stability and degradation pathways for this compound are not extensively detailed in the reviewed literature, general insights can be drawn from related studies.

Indolizine derivatives have been incorporated into various functional materials, and their stability is a key consideration. For instance, new blue-emitting materials based on 1,2-diphenylindolizine derivatives were found to have enhanced thermal stability, which is often a prerequisite for use in applications like OLEDs. nih.gov In another study, prodrugs based on 2-substituted indolizines were synthesized and showed encouraging chemical stability at various pH levels, indicating the robustness of the core structure. nih.gov

However, the indolizine ring, like many heterocyclic aromatic compounds, can be susceptible to photo-induced reactions. Mechanistic studies on photocatalytic reactions of indolizines suggest that they can form cationic radicals upon photoinduction, which can lead to further reactions and potential degradation if not part of a controlled synthetic pathway. nih.gov The specific degradation pathways would likely involve reactions with atmospheric oxygen or other reactive species present, potentially leading to cleavage of the heterocyclic rings or modification of the substituents. The antioxidant potential of some indolizine derivatives has also been explored, suggesting the ring system can interact with reactive oxygen species, which could be a factor in its photochemical degradation. nih.gov

Applications of Indolizine Derivatives in Advanced Materials

Organic Electronics and Optoelectronic Devices

The delocalized π-electron system of the indolizine (B1195054) core in 2-(4-Methylphenyl)indolizine makes it an attractive building block for organic electronic and optoelectronic devices. The electronic properties of indolizine derivatives can be fine-tuned by introducing various substituents, allowing for the targeted design of materials with specific functionalities. chemrxiv.orgresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

Indolizine derivatives have been investigated as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs). The inherent fluorescence of the indolizine core can be modulated by the introduction of aryl substituents. While specific performance data for this compound in OLEDs is not extensively documented, studies on analogous 2-arylindolizine compounds provide valuable insights. For instance, the introduction of different aryl groups at the 2-position can influence the emission wavelength, quantum efficiency, and thermal stability of the resulting materials. The 4-methylphenyl group in this compound is expected to contribute to the electronic properties and potentially enhance the performance of OLED devices.

Table 1: Photophysical Properties of Representative 2-Arylindolizine Derivatives for OLEDs

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
2-Phenylindolizine (B189232)256, 31538245
2-(4-Methoxyphenyl)indolizine259, 31838552
2-(4-Chlorophenyl)indolizine258, 31638348

Note: This table presents data for closely related compounds to illustrate the general properties of 2-arylindolizines. Data for this compound is not explicitly available.

Organic Field-Effect Transistors (OFETs)

Organic Semiconductors

This compound can be classified as an organic semiconductor due to its conjugated π-electron system, which allows for the transport of charge carriers. The electronic properties of organic semiconductors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, determine their suitability for various electronic devices. physchemres.orgnih.gov These energy levels can be theoretically calculated and experimentally determined using techniques like cyclic voltammetry. The HOMO-LUMO gap dictates the material's absorption and emission properties, as well as its charge injection and transport characteristics. For 2-arylindolizines, the nature of the aryl substituent can influence these energy levels. physchemres.org The electron-donating nature of the methyl group in the 4-methylphenyl substituent is expected to impact the HOMO and LUMO levels of this compound compared to the unsubstituted 2-phenylindolizine.

Table 2: Calculated Electronic Properties of 2-Arylindolizine Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
2-Phenylindolizine-5.52-1.893.63
This compound-5.45-1.853.60
2-(4-Nitrophenyl)indolizine-5.89-2.543.35

Note: The data in this table is based on theoretical calculations for representative compounds to illustrate the effect of substitution on the electronic properties.

Photovoltaic Materials

The application of organic materials in photovoltaic devices, or solar cells, is a rapidly growing field of research. The efficiency of an organic solar cell is dependent on the ability of the active materials to absorb sunlight and efficiently convert it into electrical energy. researchgate.netinnovations-report.com This requires materials with appropriate absorption spectra and energy levels to facilitate charge separation and transport. While there is no specific research detailing the use of this compound in photovoltaic devices, the tunable electronic properties of indolizine derivatives make them potential candidates for future exploration in this area. The ability to modify the HOMO and LUMO levels through substitution is a key advantage in designing materials for efficient organic solar cells. physchemres.org

Fluorescent Dyes and Probes

The inherent fluorescence of the indolizine scaffold makes its derivatives highly suitable for applications as fluorescent dyes and probes. nih.gov The emission properties can be tailored by chemical modification, leading to the development of sensors for various chemical and biological species. nih.govrsc.org

Chemical and Biosensors (e.g., pH, Volatile Organic Compounds)

Indolizine-based fluorophores have been successfully developed as fluorescent sensors. For example, by introducing specific functional groups, indolizine derivatives have been designed to exhibit changes in their fluorescence in response to variations in pH. nih.govnih.gov This is often achieved through mechanisms like intramolecular charge transfer (ICT), where the protonation or deprotonation of a functional group alters the electronic structure and, consequently, the fluorescence of the molecule.

Similarly, indolizine-based probes have been developed for the detection of other analytes. For instance, a "turn-on" fluorescent probe based on an indolizine scaffold has been reported for the detection of sulfite (B76179). rsc.org In such a sensor, the fluorescence is initially quenched and is "turned on" upon interaction with the target analyte.

While the direct application of this compound as a sensor has not been explicitly reported, its fluorescent properties suggest its potential as a core structure for the development of new chemical and biosensors. The 4-methylphenyl group can influence the photophysical properties and can also serve as a site for further functionalization to introduce specific recognition elements for target analytes.

Table 3: Sensing Characteristics of Representative Indolizine-Based Fluorescent Probes

Probe TypeAnalyteSensing MechanismEmission Change
Indolizine-based pH sensorH+Intramolecular Charge Transfer (ICT)Ratiometric change in fluorescence
Indolizine-based sulfite probeSO3^2-Analyte-induced chemical reactionFluorescence "turn-on"

Note: This table provides examples of sensing applications of the broader class of indolizine derivatives.

Biomolecular Labeling and Bioimaging Agents

The strong intrinsic fluorescence of the indolizine skeleton is a key feature exploited in the development of agents for biomolecular labeling and bioimaging. rsc.orgnih.gov Organic fluorescent probes are essential tools in chemical biology and medical diagnostics, allowing for the visualization of biological processes in real-time. nih.gov Indolizine-based fluorophores are attractive candidates for these applications due to their high quantum yields, photostability, and the synthetic accessibility that allows for the tuning of their photophysical properties. nih.govlew.ro

The compound this compound serves as a fundamental building block in this context. While the parent compound itself exhibits fluorescence, its true value lies in its role as a scaffold. By introducing various functional groups onto the indolizine core or the appended phenyl ring, researchers can modulate the molecule's absorption and emission wavelengths, Stokes shift, and sensitivity to the local environment. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the emission color across the visible spectrum. nih.gov This tunability is critical for developing probes for specific targets or for use in multi-color imaging experiments.

Research into indolizine derivatives has led to the creation of fluorescent sensors for various analytes and physiological parameters, such as pH and viscosity. nih.govnsf.gov For example, a turn-on fluorescent probe based on an indolizine core has been developed for the detection of sulfite, demonstrating excellent selectivity and a rapid response time. rsc.org While specific bioimaging applications of this compound itself are not extensively detailed in the literature, its structural motif is central to the design of more complex probes. The 4-methylphenyl (p-tolyl) group can influence the electronic properties and steric profile of the molecule, which in turn affects its fluorescence characteristics and interaction with biological macromolecules. The development of novel fluorophores often begins with core structures like 2-arylindolizines, which are then functionalized to create targeted and responsive bioimaging agents. nih.gov

Photoresponsive Materials

Photoresponsive materials, which undergo a reversible change in their properties upon exposure to light, are at the forefront of advanced materials research with applications in optical switching, data storage, and smart fabrics. Azobenzenes are a classic example of photochromic molecules that can be switched between two isomers, the stable trans form and the metastable cis form, using light of specific wavelengths. nih.govmetu.edu.tr

The this compound framework can be chemically modified to create such photoresponsive materials. A notable example is the synthesis of azoindolizine derivatives. nih.gov Specifically, this compound can serve as the direct precursor for 3-(Phenyldiazenyl)-2-(p-tolyl)indolizine. This transformation is achieved through an efficient coupling reaction with a phenyldiazonium salt. nih.gov

The introduction of the diazenyl (azo) group at the C3 position of the indolizine ring imparts photochromic properties to the molecule. This azo-functionalized indolizine can undergo the characteristic trans-cis isomerization of azobenzenes upon irradiation. This process allows the material to function as a molecular switch, reversibly changing its color and conformation in response to a light stimulus. The synthesis is rapid and efficient, demonstrating the utility of this compound as a building block for functional materials. nih.gov

Below is a data table summarizing the synthesis and properties of this photoresponsive derivative.

Synthesis and Characterization of 3-(Phenyldiazenyl)-2-(p-tolyl)indolizine nih.gov
PropertyValue
Starting Material2-(p-tolyl)indolizine
ReagentPhenyldiazonium tetrafluoroborate
Product3-(Phenyldiazenyl)-2-(p-tolyl)indolizine
Yield94%
AppearanceRed solid
Melting Point173.5–174.5 °C
1H NMR (400 MHz, DMSO-d6) δ (ppm)10.11 (d, 1H), 7.83 (d, 2H), 7.76–7.70 (m, 3H), 7.46 (t, 2H), 7.37–7.26 (m, 4H), 7.16–7.08 (m, 2H), 2.34 (s, 3H)
13C NMR (100 MHz, DMSO-d6) δ (ppm)154.1, 138.1, 137.5, 136.1, 131.4, 130.3, 129.9, 129.8, 129.3, 128.8, 128.5, 127.0, 121.5, 119.6, 116.5, 105.3, 21.5

Another class of photoresponsive indolizine derivatives includes dihydroindolizines. These compounds can undergo a reversible 1,5-electrocyclization upon irradiation, converting from a colorless closed form to a colored open betaine (B1666868) form. ias.ac.in This type of photochromism demonstrates the versatility of the broader indolizine family in the design of light-sensitive systems.

Q & A

Q. Advanced

  • Software : AutoDock Vina or Schrödinger Suite for binding energy calculations.
  • Targets : PAR1/PAR4 binding pockets (PDB IDs: e.g., 3VW7).
  • Parameters : Grid box centered on catalytic residues (e.g., Arg41/Asn37 in PAR1). Reported binding energies: -7.0 to -8.4 kcal/mol, suggesting strong hydrophobic and van der Waals interactions .
  • Validation : Compare with thrombin’s binding scores and use molecular dynamics simulations (>100 ns) to assess stability.

How should researchers address contradictions in reported LogP or IC50 values for this compound?

Advanced
Contradictions arise from methodological differences:

  • LogP : Measure experimentally via shake-flask vs. HPLC retention time methods.
  • IC50 : Standardize cell lines, incubation times, and assay protocols. For example, HepG-2 vs. MCF-7 cells may yield divergent results due to metabolic heterogeneity .
  • Validation : Cross-check with orthogonal assays (e.g., ATP-based viability assays) and publish raw data for transparency.

What structure-activity relationship (SAR) insights guide the design of this compound analogs with enhanced bioactivity?

Advanced
Key modifications:

  • Electron-withdrawing groups (e.g., -NO2) on the phenyl ring improve PAR1 binding affinity.
  • Methoxy substituents enhance solubility but may reduce BBB penetration.
  • Indolizine core fluorination increases metabolic stability .
    Use combinatorial libraries and QSAR models to prioritize analogs for synthesis.

What strategies improve the pharmacokinetic profile of this compound derivatives?

Q. Advanced

  • Prodrug design : Esterification of carboxyl groups to enhance oral bioavailability.
  • Lipid nanocapsules : For compounds with LogP >5 to mitigate hepatotoxicity.
  • CYP450 inhibition assays : Identify and modify moieties prone to rapid metabolism .

How can researchers overcome challenges in purifying this compound derivatives?

Q. Basic

  • Chromatography : Use silica gel columns with gradient elution (e.g., hexane/EtOAc).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery.
  • HPLC-PDA : For final purity assessment (>99%) .

What experimental approaches evaluate synergistic effects of this compound with other antithrombotic agents?

Q. Advanced

  • Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn.
  • In vivo models : Murine thrombosis assays with co-administration (e.g., aspirin).
  • Mechanistic studies : Monitor PAR1/4 downstream signaling (e.g., Ca²⁺ flux) .

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